Antileukinate
Overview
Description
Antileukinate is a synthetic hexapeptide with an acetylated amino terminus and an amidated carboxyl terminus. It is known for its ability to inhibit the binding of CXC chemokines to the chemokine receptor CXCR2. This inhibition prevents the binding of interleukin-8 to neutrophils, thereby preventing neutrophil chemotaxis and the release of beta-glucuronidase . This compound has shown potential in protecting against acute pancreatitis and associated lung injury in animal models .
Preparation Methods
Antileukinate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds . After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography .
Chemical Reactions Analysis
Antileukinate undergoes various chemical reactions, including:
Oxidation: The cysteine residue in this compound can undergo oxidation to form a disulfide bond.
Reduction: The disulfide bond formed during oxidation can be reduced back to free thiol groups using reducing agents such as dithiothreitol.
Substitution: The amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions include disulfide-bonded peptides and reduced peptides with free thiol groups .
Scientific Research Applications
Antileukinate has several scientific research applications:
Chemistry: It is used as a tool to study the binding interactions between chemokines and their receptors.
Biology: this compound is used to investigate the role of chemokines in neutrophil chemotaxis and inflammation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases such as acute pancreatitis and lung injury.
Industry: This compound can be used in the development of new anti-inflammatory drugs
Mechanism of Action
Antileukinate exerts its effects by binding to the chemokine receptor CXCR2, thereby inhibiting the binding of CXC chemokines such as interleukin-8. This inhibition prevents the activation and migration of neutrophils to sites of inflammation. The molecular targets involved in this mechanism include the chemokine receptor CXCR2 and the CXC chemokines .
Comparison with Similar Compounds
Antileukinate is unique in its ability to specifically inhibit the binding of CXC chemokines to the chemokine receptor CXCR2. Similar compounds include:
SB225002: Another CXCR2 antagonist that inhibits neutrophil chemotaxis.
Reparixin: A non-peptide CXCR2 inhibitor used in clinical trials for inflammatory diseases.
This compound stands out due to its peptide nature and specific inhibition of interleukin-8 binding to neutrophils .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBFNYUBYTVIQ-NGTAMTFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N18O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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